3-[(4-fluorophenyl)amino]-4,5-dihydro-1H-pyrazol-5-one
Overview
Description
3-[(4-fluorophenyl)amino]-4,5-dihydro-1H-pyrazol-5-one, also known as 4-Fluoro-N-(1-methyl-4-piperidinyl)-benzamide, is a novel pyrazolone compound with potential applications in scientific research. It has a wide range of applications in the fields of biochemistry, physiology, and pharmacology. This compound is synthesized by a condensation reaction of 4-fluorobenzaldehyde and N-(1-methyl-4-piperidinyl)-benzamide in the presence of an acid catalyst. It has been studied extensively in recent years due to its potential in various applications.
Scientific Research Applications
Synthesis and Structural Properties
- Synthesis and Crystal Structures : This compound has been synthesized and its crystal structures were characterized using X-ray single crystal structure determination. The study revealed specific dihedral angles formed between the pyrazole and the fluoro-substituted rings, highlighting its unique structural properties (Loh et al., 2013).
- Isostructural Characterization : Another study focused on the synthesis and structural characterization of isostructural compounds related to 3-[(4-fluorophenyl)amino]-4,5-dihydro-1H-pyrazol-5-one, providing insights into their crystallographic properties (Kariuki et al., 2021).
Antimicrobial and Antitumor Activities
- Antimicrobial Activity : Compounds derived from this chemical have shown significant antimicrobial activities. For example, certain pyrazoline derivatives have been evaluated for their antimicrobial effects, demonstrating a range of therapeutic activities (Dangar et al., 2014).
- Antitumor Properties : Additionally, some derivatives of this compound have been tested for antitumor activity, showing potential as anticancer agents (El-Borai et al., 2012).
Chemical Modification and Application
- Chemical Derivatives Synthesis : Various derivatives of this compound have been synthesized, exploring their potential in different pharmacological activities. For instance, novel series of pyrazole-1-carboxamide analogues have been synthesized, showing promising cytotoxicity against cancer cell lines (Ahsan et al., 2018).
- Computational Evaluation and Drug Development : Computational techniques have been used to study the reactive properties of pyrazole derivatives, aiding in the development of new drugs. These studies provide valuable insights into the stability and potential pharmaceutical applications of these compounds (Thomas et al., 2018).
properties
IUPAC Name |
5-(4-fluorophenyl)iminopyrazolidin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c10-6-1-3-7(4-2-6)11-8-5-9(14)13-12-8/h1-4H,5H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVJBNNWJVFCIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=C(C=C2)F)NNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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